molecular formula C9H7N3O3 B13640573 3-Methyl-6-nitrocinnolin-4(1h)-one

3-Methyl-6-nitrocinnolin-4(1h)-one

Cat. No.: B13640573
M. Wt: 205.17 g/mol
InChI Key: IEGBXCXCRIFVBG-UHFFFAOYSA-N
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Description

3-Methyl-6-nitrocinnolin-4(1h)-one is a heterocyclic organic compound that belongs to the cinnoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-nitrocinnolin-4(1h)-one typically involves the nitration of a cinnoline precursor followed by methylation. Common reagents used in these reactions include nitric acid for nitration and methyl iodide for methylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale nitration and methylation processes. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitrocinnolin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitro group to an amine group.

    Substitution: This reaction can replace the nitro or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines.

    Substitution: Products vary widely depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitrocinnolin-4(1h)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-nitrocinnolin-4(1h)-one
  • 4-Methyl-6-nitrocinnolin-4(1h)-one
  • 3-Methyl-5-nitrocinnolin-4(1h)-one

Uniqueness

3-Methyl-6-nitrocinnolin-4(1h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

3-methyl-6-nitro-1H-cinnolin-4-one

InChI

InChI=1S/C9H7N3O3/c1-5-9(13)7-4-6(12(14)15)2-3-8(7)11-10-5/h2-4H,1H3,(H,11,13)

InChI Key

IEGBXCXCRIFVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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